2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-13-8-10-14(11-9-13)17(21(2)3)12-20-18(22)15-6-4-5-7-16(15)19/h4-11,17H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJANYOAVCJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide typically involves the following steps:
Amidation: The formation of the amide bond between the brominated benzene and the amine group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Specific details would depend on the exact industrial process used.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the dimethylamino group.
Reduction: Reduction reactions could target the bromine atom or the carbonyl group in the amide.
Substitution: The bromine atom can be substituted by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could yield a variety of substituted benzamides.
Scientific Research Applications
2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide can be used in various scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, benzamides can interact with various enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide with structurally related benzamide derivatives, focusing on substituent effects, molecular properties, and applications.
Substituent Position and Electronic Effects
- 4-Bromo-N-(2-nitrophenyl)benzamide (): Features a bromo group at position 4 and a nitro-substituted aryl side chain. X-ray data reveal two molecules per asymmetric unit, indicating distinct packing behaviors influenced by nitro group polarity .
- 4-Bromo-N-[2-(dimethylamino)ethyl]benzamide (): Lacks the p-tolyl group and has a bromo substituent at position 3. The simpler side chain (dimethylaminoethyl vs. dimethylamino-p-tolylethyl) reduces molecular weight (271.15 g/mol vs. ~388.3 g/mol estimated for the target compound) and lipophilicity (clogP ~1.5 vs. ~3.5 predicted), impacting solubility and membrane permeability .
Side Chain Modifications and Pharmacological Relevance
- Bromadoline (4-Bromo-N-(2-(dimethylamino)cyclohexyl)benzamide) (): Shares a dimethylamino group but incorporates a cyclohexyl ring instead of the p-tolylethyl chain. This modification alters conformational flexibility and receptor binding, as Bromadoline is a controlled substance with opioid-like activity. The cyclohexyl group may enhance metabolic stability compared to aromatic side chains .
- 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) (): Features dichloro substituents and a methylated amine, demonstrating how halogenation patterns and N-alkylation influence potency. U-47700’s high affinity for μ-opioid receptors underscores the pharmacological significance of benzamide side-chain engineering .
Comparative Data Table
Key Findings and Implications
Side Chain Design : The p-tolyl group distinguishes the target compound from cyclohexyl or simpler alkylamine derivatives, offering a balance of lipophilicity and aromatic interactions absent in controlled substances like Bromadoline .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-N-(2-(dimethylamino)-2-(p-tolyl)ethyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a brominated benzoyl chloride with a substituted ethylamine derivative. For example, N-Boc-protected amines (e.g., N-Boc-2-aminoacetaldehyde) can be condensed with benzoyl chlorides under mild reducing conditions (NaCNBH₃) to form intermediates, followed by deprotection and functionalization . Reaction conditions such as solvent choice (e.g., dichloromethane or chloroform), temperature (4°C to room temperature), and catalysts (e.g., Pd/C for hydrogenation) critically affect yield and purity. For instance, Pd/C-mediated hydrogenation at room temperature in methanol achieves high conversion rates without side reactions .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structural integrity of this compound?
- Methodological Answer :
- NMR : Key signals include the aromatic protons (δ 7.0–7.3 ppm for brominated benzene), dimethylamino group (singlet at δ 2.2–2.5 ppm), and amide proton (δ 8.5–9.0 ppm). Discrepancies in splitting patterns can indicate stereochemical impurities .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles between the benzamide and p-tolyl groups, confirming spatial arrangement .
- IR : Strong absorption bands near 1650 cm⁻¹ confirm the amide C=O stretch, while N-H stretches appear around 3300 cm⁻¹ .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities. To address this:
- Purity Validation : Use HPLC with standards from reliable sources (e.g., NIST-certified references) to ensure >95% purity .
- Assay Replication : Test the compound in parallel with structurally similar analogs (e.g., N-benzoyl derivatives) to isolate structure-activity relationships .
- Mechanistic Profiling : Employ target-specific assays (e.g., enzyme inhibition kinetics) to differentiate direct interactions from off-target effects .
Q. How can researchers optimize solubility and stability for in vitro pharmacological studies?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility while minimizing cytotoxicity .
- Salt Formation : Convert the free base to hydrochloride salts via HCl/dioxane treatment, improving aqueous solubility .
- Stability Studies : Monitor degradation under UV light and varying pH (4–9) using LC-MS to identify labile groups (e.g., bromine substitution prone to hydrolysis) .
Q. What computational tools are effective for predicting synthetic pathways and bioactivity?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Pistachio and Reaxys integrate reaction databases to propose feasible routes, prioritizing high-yield steps (e.g., amide coupling over Ullmann reactions) .
- Molecular Docking : Software such as AutoDock Vina predicts binding affinities to targets like enzymes or receptors, guiding structural modifications (e.g., optimizing the p-tolyl group for hydrophobic interactions) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?
- Methodological Answer : Contradictions may stem from assay sensitivity or compound aggregation. Recommended steps:
- Dose-Response Curves : Perform 8-point IC₅₀ assays to rule out non-linear effects .
- Aggregation Testing : Add detergents (e.g., 0.01% Tween-20) to disrupt false positives caused by colloidal aggregation .
- Structural Analog Comparison : Compare inhibition profiles with analogs lacking the bromine substituent to assess its role in activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
